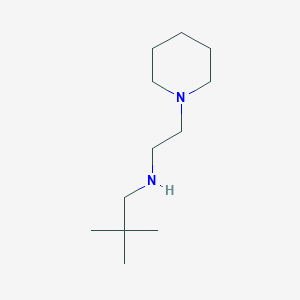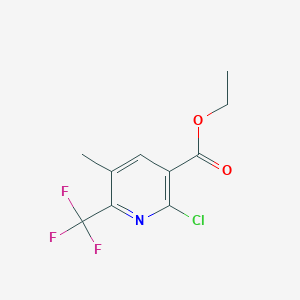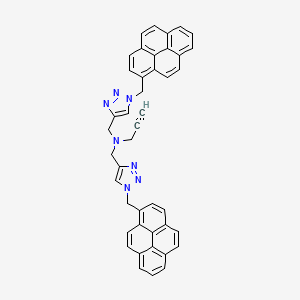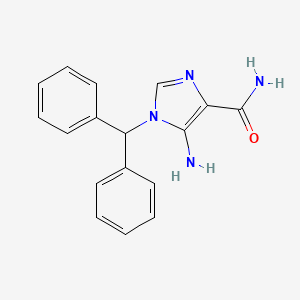
(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a phenanthroline moiety, which is often associated with metal coordination and catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate typically involves the condensation of ethyl 2-(4-methoxyphenyl)acetate with 1,10-phenanthroline-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The phenanthroline and methoxyphenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The phenanthroline moiety can coordinate with metal ions, making the compound useful as a ligand in catalytic reactions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Hydrazones are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: The compound could potentially act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of cancer research.
Industry
Material Science: The compound’s ability to coordinate with metals can be exploited in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is largely dependent on its interaction with molecular targets. The phenanthroline moiety can coordinate with metal ions, influencing various biochemical pathways. The hydrazone group can interact with biological molecules, potentially leading to enzyme inhibition or antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-chlorophenyl)acetate
- (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-nitrophenyl)acetate
Uniqueness
The presence of the methoxy group in (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity
Eigenschaften
Molekularformel |
C23H20N4O3 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
ethyl (2Z)-2-(4-methoxyphenyl)-2-(1,10-phenanthrolin-5-ylhydrazinylidene)acetate |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-23(28)21(15-8-10-17(29-2)11-9-15)27-26-19-14-16-6-4-12-24-20(16)22-18(19)7-5-13-25-22/h4-14,26H,3H2,1-2H3/b27-21- |
InChI-Schlüssel |
UIBXXYXPWHNHDF-MEFGMAGPSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)/C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)


![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)
![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)


![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)
